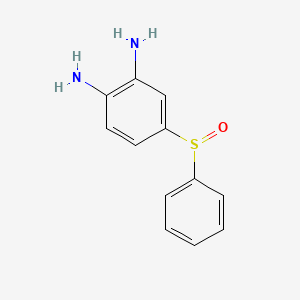

4-(Benzenesulfinyl)benzene-1,2-diamine

Description

Properties

CAS No. |

54029-73-1 |

|---|---|

Molecular Formula |

C12H12N2OS |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

4-(benzenesulfinyl)benzene-1,2-diamine |

InChI |

InChI=1S/C12H12N2OS/c13-11-7-6-10(8-12(11)14)16(15)9-4-2-1-3-5-9/h1-8H,13-14H2 |

InChI Key |

ONRRILQSLJKTMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Sulfide Oxidation Route

The most widely explored method involves the sequential introduction of a sulfide group, controlled oxidation to sulfoxide, and subsequent reduction of nitro groups to amines. This three-step strategy balances reactivity and selectivity:

Step 1: Synthesis of 4-(Phenylthio)-1,2-dinitrobenzene

4-Chloro-1,2-dinitrobenzene undergoes nucleophilic aromatic substitution with thiophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C. The electron-withdrawing nitro groups activate the ring for substitution, facilitating the displacement of chlorine by the thiophenolate ion.

Step 2: Oxidation to 4-(Benzenesulfinyl)-1,2-dinitrobenzene

Controlled oxidation of the sulfide intermediate is critical to avoid over-oxidation to the sulfone. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively converts the sulfide to sulfoxide with >90% yield. Alternative oxidants like hydrogen peroxide (H₂O₂) with tungstate catalysts require careful stoichiometry to halt at the sulfoxide stage.

Step 3: Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction in hydrochloric acid converts the nitro groups to amines. Iron reduction in HCl at 60°C achieves near-quantitative yields while preserving the sulfinyl group.

Electrochemical Synthesis

An alternative approach leverages anodic oxidation to generate reactive intermediates. Inspired by the electrochemical synthesis of sulfonamide derivatives, 2-aminodiphenylamine is oxidized at a carbon anode in a water/ethanol mixture, forming a quinonediimine intermediate. This electrophilic species reacts with benzenesulfinic acid to yield the sulfinyl derivative. The method avoids harsh oxidants and achieves regioselectivity through potential control.

Advantages :

Limitations :

Experimental Optimization and Challenges

Oxidation Control

The oxidation of sulfide to sulfoxide demands precise reagent stoichiometry. Excess H₂O₂ or prolonged reaction times lead to sulfone formation, as observed in dapsone synthesis. Kinetic studies using H₂O₂/Na₂WO₄ reveal that maintaining a 1:1 molar ratio of sulfide to H₂O₂ at 50°C optimizes sulfoxide yield (88%).

Nitro Reduction Compatibility

Sulfoxides are sensitive to strong reducing agents. Comparative studies show that Fe/HCl (2 M) achieves complete nitro reduction without degrading the sulfinyl group, whereas Zn/HCl causes partial desulfurization. Catalytic hydrogenation (Pd-C, 1 atm H₂) in ethanol at 25°C also preserves the sulfoxide moiety.

Alternative Methodologies

Direct Sulfinylation of Diamines

Direct introduction of the sulfinyl group to o-phenylenediamine via reaction with benzenesulfinyl chloride is hindered by amine reactivity. Protecting amines as acetamides prior to sulfinylation improves yields (70%), though deprotection requires acidic conditions that risk sulfoxide racemization.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzenesulfinyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the phenylsulfinyl group to a phenylthio group.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Phenylthio derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Benzenesulfinyl)benzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-benzenediamine, 4-(phenylsulfinyl)- involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The amino groups can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of benzene-1,2-diamine, highlighting substituent effects, synthesis methods, and applications:

Electronic and Steric Effects

- Electron-withdrawing groups (e.g., -CF₃, -Cl): Reduce reaction rates in quinoxaline synthesis due to decreased nucleophilicity of the amino groups . Enhance thermal and oxidative stability, as seen in trifluoromethyl derivatives .

- Electron-donating groups (e.g., -OCH₃, -CH₂OCH₃):

- Steric hindrance (e.g., 3,5-bis(trifluoromethyl)benzyl): Limits accessibility of amino groups, leading to lower yields in reductive amination .

Q & A

Q. Q1. What are the standard synthetic routes for 4-(Benzenesulfinyl)benzene-1,2-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves the sulfinylation of benzene-1,2-diamine derivatives. For example, derivatives like 4-(piperazin-1-yl)benzene-1,2-diamine are synthesized via nucleophilic substitution reactions using benzenesulfinyl chloride under inert conditions (e.g., nitrogen atmosphere) . Yield optimization requires precise stoichiometric control of sulfinylating agents and temperature modulation (e.g., 0–5°C for exothermic reactions). Purity is assessed via HPLC or TLC, with recrystallization in ethanol/water mixtures as a common purification step .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : and NMR to confirm sulfinyl group integration and aromatic proton environments .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural determination. SHELXL software is widely used for refinement, with emphasis on resolving occupancy disorders in sulfinyl groups .

Intermediate Research Questions

Q. Q3. How can computational methods aid in predicting the reactivity of this compound in heterocyclic ring-forming reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and predict regioselectivity in reactions like cyclocondensation with α-diketones to form quinoxaline derivatives . Solvent effects are simulated using the Polarizable Continuum Model (PCM), while Fukui indices identify nucleophilic/electrophilic sites on the diamine backbone .

Q. Q4. What strategies resolve contradictions in crystallographic data for sulfinyl-substituted benzene-1,2-diamine derivatives?

Methodological Answer: Discrepancies in bond lengths or angles (e.g., S=O vs. S–O interactions) are addressed via:

- Multi-parameter refinement in SHELXL : Adjusting anisotropic displacement parameters and applying restraints to sulfinyl group geometry .

- Validation tools in Mercury : Analyzing Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonds) that may distort metrics .

Advanced Research Questions

Q. Q5. How does the sulfinyl group influence the biological activity of this compound derivatives, and how can this be experimentally validated?

Methodological Answer: The sulfinyl moiety enhances polarity and hydrogen-bonding capacity, potentially improving binding to targets like serotonin receptors or NF-κB. Activity validation involves:

Q. Q6. What advanced analytical workflows address decomposition pathways of this compound under oxidative conditions?

Methodological Answer:

- LC-MS/MS with stable isotope labeling : To track sulfoxide-to-sulfone conversion and identify byproducts .

- Electron Paramagnetic Resonance (EPR) : Detecting radical intermediates during oxidation .

- Kinetic modeling : Using Arrhenius plots to predict degradation rates under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.